6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-isobutylphenylamine with 6-chloro-4-quinolinecarboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, with a catalyst like molecular iodine or nano ZnO to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as solvent-free conditions and the use of recyclable catalysts are commonly used . For example, montmorillonite K-10, a strong and environmentally benign solid acid, can be used as a catalyst in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Another quinoline derivative with similar structural features.
Quinolinyl-pyrazoles: Compounds that share the quinoline core structure and exhibit similar biological activities.
Quinoline-6-carbonitrile derivatives: Known for their antimicrobial properties.
Uniqueness
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutylphenyl group enhances its lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with molecular targets .
Properties
IUPAC Name |
6-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(23)24)16-10-15(21)7-8-18(16)22-19/h3-8,10-12H,9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQFMIIOGIVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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